PWT33597
Description
PWT33597 (also known as VDC-597) is a dual inhibitor targeting phosphatidylinositol 3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancers due to mutations in PIK3CA (encoding PI3Kα) or loss of PTEN, leading to uncontrolled cell proliferation and survival. This compound was designed to simultaneously block PI3Kα and mTOR, thereby overcoming feedback activation mechanisms that limit the efficacy of single-target inhibitors .
Developed through structural optimization of the pan-PI3K inhibitor ZSTK474, this compound exhibits improved selectivity for PI3Kα (IC50 = 26 nM) over other PI3K isoforms (e.g., PI3Kδ IC50 = 291 nM) and potent mTOR inhibition (IC50 = 21 nM) . Preclinical studies demonstrated its ability to suppress PI3K/mTOR signaling in colon, non-small cell lung cancer (NSCLC), and breast cancer models harboring PIK3CA mutations, with marked apoptosis induction and tumor growth inhibition . Its favorable pharmacokinetic profile, including oral bioavailability and metabolic stability, supported its advancement to Phase I clinical trials in 2011 for advanced solid tumors and lymphomas .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below summarizes key dual PI3K/mTOR inhibitors, highlighting structural features, selectivity, and clinical status:
Key Differentiators of this compound:
Mutation-Specific Potency : this compound showed a lower IC50 for the PIK3CA H1047R mutation (21 nM) compared to E545K (86 nM) and E542K (87 nM), suggesting enhanced efficacy in tumors with this prevalent mutation .
Balanced Dual Inhibition: Unlike mono-inhibitors (e.g., GDC-0941 for PI3K, AZD8055 for mTOR), this compound prevents feedback activation. For example, mTORC1/2 inhibitors alone increase AKT phosphorylation (T308), whereas this compound suppresses both pAKT (S473/T308) and p4EBP1, driving sustained apoptosis .
Pharmacokinetic Advantages : this compound’s metabolic stability and minimal cytochrome P450 interactions reduce dosing challenges seen with compounds like BEZ235 .
Limitations and Challenges:
- Clinical data for this compound remain unpublished despite Phase I completion in 2012, limiting direct comparison with later-stage candidates like alpelisib (PI3Kα-specific) .
- While PI3Kα selectivity reduces off-target effects, concurrent mTOR inhibition may still confer toxicity risks observed in other dual inhibitors (e.g., hyperglycemia, rash) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
